molecular formula C36H48O2 B132972 Menaquinone 5 CAS No. 1182-68-9

Menaquinone 5

Cat. No. B132972
CAS RN: 1182-68-9
M. Wt: 512.8 g/mol
InChI Key: HYPYXGZDOYTYDR-HAJWAVTHSA-N
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Description

Menaquinones, also known as vitamin K2, are a group of compounds that play a crucial role in human biology, particularly in the process of blood coagulation, and in bacterial electron transport systems . Menaquinone-5 (MK-5) is a specific form of these compounds characterized by the presence of a methylnaphthoquinone unit and an isoprene side chain. The synthesis and study of menaquinones, including MK-5, are important due to their biological significance and potential therapeutic applications.

Synthesis Analysis

The synthesis of menaquinones like MK-5 involves several strategies, including nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions . The synthesis of truncated MK-derivatives, which are more soluble in water, has been dominated by Friedel-Crafts alkylation, although this method often results in low yields and a mixture of isomers. The synthesis of menaquinones is a complex process that requires careful consideration of yield, regioselectivity, and stereochemistry .

Molecular Structure Analysis

The molecular structure of menaquinones is characterized by a naphthoquinone ring and a varying number of isoprene units in the side chain. The stereochemistry of a key intermediate in menaquinone biosynthesis, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, has been determined, which is crucial for understanding the complete biosynthetic pathway . This intermediate's structure is a critical piece in the puzzle of how menaquinones are assembled within biological systems.

Chemical Reactions Analysis

Menaquinones undergo various chemical reactions as part of their biological function. They act as electron carriers within the electron transport chain of some prokaryotes. The biosynthesis of menaquinones involves the conversion of chorismate to isochorismate, a reaction mediated by isochorismate synthase . This enzyme, which has been purified and characterized from Escherichia coli, plays a pivotal role in the first committed step of menaquinone biosynthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the presence of isoprene units. Menaquinone-2 (MK-2), a truncated version of menaquinones, has been studied to understand the properties of these molecules better. MK-2 adopts a folded conformation in solution and at model membrane interfaces, which is influenced by environmental conditions such as solvent type . The redox potential of MK-2 also varies depending on the solvent, which may be due to solvent effects or conformational differences . These properties are essential for the function of menaquinones in biological membranes, where they participate in electron transfer processes.

Scientific Research Applications

Vitamin K Series and Health Benefits

Menaquinone, especially Menaquinone 5, is part of the Vitamin K series which has garnered research interest due to its potential in reducing osteoporosis and cardiovascular diseases. A review by Berenjian et al. (2015) provides insights into the types of vitamin K and their health benefits, highlighting the significance of menaquinone in these areas. The review also discusses biotechnological approaches in the production of menaquinone, including fermentation techniques, extraction, and recovery, offering a comprehensive understanding of its production and market growth prospects (Berenjian, Mahanama, Kavanagh, & Dehghani, 2015).

Microbial Production and Applications

The microbial production of vitamin K2, which includes menaquinone, has been a focus in recent research. Ren et al. (2020) reviewed the functions and applications of vitamin K2, analyzing biosynthesis pathways and enzymes to identify bottlenecks in industrial-scale production. They discussed strategies like strain mutagenesis, genetic modification, and various fermentation processes, offering insights into the future prospects of microbial menaquinone production (Ren, Peng, Hu, Han, & Huang, 2020).

Menaquinone Biosynthesis Pathways

Research into menaquinone biosynthesis has been integral in understanding its role in bacterial electron transport systems. Choi et al. (2016) discovered inhibitors targeting the MenA enzyme in the menaquinone biosynthesis pathway, which were effective against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. This study provides an example of how understanding menaquinone biosynthesis can lead to the development of new antimicrobial agents (Choi, Larson, Hinrichs, Bartling, Frandsen, & Narayanasamy, 2016).

Role in Bacterial Electron Transport

Menaquinone's role in bacterial electron transport is crucial, especially during anaerobic growth. Jiang et al. (2007) identified a novel intermediate in the biosynthesis of menaquinone in Escherichia coli, contributing to a deeper understanding of its role in electron transport. Their findings suggest new directions for research into the biosynthetic pathway of menaquinone, which is vital in many bacterial species (Jiang, Cao, Guo, Chen, Chen, & Guo, 2007).

Future Directions

The increased global demand for Vitamin K2 has inspired interest in novel production strategies . There is ongoing research to determine whether Vitamin K2 and D3 supplementation might positively impact the biological process of bone healing . The lack of adverse effects of MK-7 makes it the ideal choice for supplementation by pregnant and nursing women and children, both healthy and suffering from various malabsorptions and health disorders .

properties

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPYXGZDOYTYDR-HAJWAVTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menaquinone 5

CAS RN

1182-68-9
Record name Menaguinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menaquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MENAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12V8PA4WCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
JL Ellis - 2020 - search.proquest.com
… Longerchain menaquinones (menaquinone-5 through menaquinone-13) are produced by bacteria, and are both found in the diet and produced by the gut microbiota. Little is known …
Number of citations: 0 search.proquest.com
JWJ Beulens, ML Bots, F Atsma, MLEL Bartelink… - Atherosclerosis, 2009 - Elsevier
… validity for intake of menaquinone and MK4 to menaquinone-9 was reasonable with Spearman correlation coefficients ranging from 0.51 for menaquinone-7 to 0.72 for menaquinone-5. …
Number of citations: 376 www.sciencedirect.com
J Bergsma, KE Meihuizen… - European Journal of …, 1982 - Wiley Online Library
… To class 1 belong the menaquinone analogues, menaquinone-5 and menaquinone-8. These compounds restore NADH oxidation with low levels of energy transduction. Efficiencies are …
Number of citations: 16 febs.onlinelibrary.wiley.com
MA Cawthorne, LR Jeffries, M Harris, SA Price… - Biochemical …, 1967 - ncbi.nlm.nih.gov
… and mean ARM value for the isoprenologous series (0-250 in this system), the two new substances were assigned the probable structures of menaquinone-4 and menaquinone-5 …
Number of citations: 8 www.ncbi.nlm.nih.gov
A Das, J Hugenholtz, H Van Halbeek… - Journal of …, 1989 - Am Soc Microbiol
Clostridium thermoaceticum and Clostridium thermoautotrophicum contain the same menaquinone. Its structure, determined by thin-layer chromatography, UV absorption spectroscopy, …
Number of citations: 83 journals.asm.org
I Yumoto, S Yamaga, Y Sogabe… - … of Systematic and …, 2003 - microbiologyresearch.org
… The major isoprenoid quinones were menaquinone-5, -6 and -7, and the cellular fatty acid profile consisted of significant amounts of 15-C branched-chain acids, isoC15 : 0 and anteisoC…
Number of citations: 83 www.microbiologyresearch.org
A Ito, H Shirakawa, N Takumi… - Lipids in health …, 2011 - lipidworld.biomedcentral.com
… Vitamin K levels in cultured cells were determined by the same procedure except that menaquinone-5 (MK-5) was used as an internal standard instead of MK-3. MK-3 and MK-5 were …
Number of citations: 67 lipidworld.biomedcentral.com
X Fu, X Shen, EG Finnan, DB Haytowitz… - Journal of agricultural …, 2016 - ACS Publications
… –liquid chromatography–mass spectrometry (menaquinone-5 to menaquinone-13). … by APCI–LC–MS for menaquinone 5–13 and HPLC for phylloquinone and menaquinone-4. …
Number of citations: 28 pubs.acs.org
C Kingston, L Kehoe, J Walton… - The Proceedings of …, 2020 - search.proquest.com
… -4 & menaquinone-5–10) in the Irish population. … Mean daily intakes of menaquinone-4 and menaquinone-5–10 were … Mean combined intakes of menaquinone-5–10 ranged from 32–…
Number of citations: 1 search.proquest.com
OM Lage, L Albuquerque… - … of systematic and …, 2017 - microbiologyresearch.org
… The major respiratory quinone is menaquinone 5 (MK-5), menaquinone 6 (MK-6) is also detected. The major polar lipids are phosphatidylglycerol (PG) and two unknown lipids; …
Number of citations: 32 www.microbiologyresearch.org

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